2-benzoyl-N-(4-fluorophenyl)benzamide
Description
Properties
Molecular Formula |
C20H14FNO2 |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
2-benzoyl-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C20H14FNO2/c21-15-10-12-16(13-11-15)22-20(24)18-9-5-4-8-17(18)19(23)14-6-2-1-3-7-14/h1-13H,(H,22,24) |
InChI Key |
VPNISMIRHVRNRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The substituent pattern on the benzamide scaffold significantly influences physicochemical properties such as lipophilicity (logP), hydrogen-bonding capacity, and molecular weight. Key analogs and their characteristics are summarized below:
*Estimated via analogous compounds.
Key Observations :
- Electron-Withdrawing Groups (Cl, F): Chloro and fluoro substituents (e.g., in and ) increase lipophilicity (logP) compared to amino groups, which enhance solubility via hydrogen bonding .
- Benzoyl vs. Alkyl Chains : The benzoyl group in the target compound contributes to higher molecular weight and steric bulk compared to ethyl-linked analogs .
- Biological Activity : PC945’s triazole and extended substituents enable antifungal activity, highlighting how complex substituents enhance target binding .
Spectral and Crystallographic Insights
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) are consistent with benzamides. Analogs with thioamide groups (C=S) show shifts to ~1250 cm⁻¹ .
- NMR Complexity: Fluorine atoms in 4-fluorophenyl groups cause significant signal splitting in ¹H NMR, complicating assignments compared to non-fluorinated analogs .
- Crystal Packing : The crystal structure of 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide reveals halogen-mediated π-stacking, absent in the target compound due to its bulky benzoyl group .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-benzoyl-N-(4-fluorophenyl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling reactions, such as silylation using agents like BSA (bis(trimethylsilyl)acetamide) to protect reactive groups, followed by amide bond formation. For example, the benzamide moiety can be introduced via condensation of 4-fluorophenylamine with benzoyl chloride derivatives under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (0–25°C) and solvent selection (polar aprotic solvents like DMF) are critical to minimize side reactions and maximize yields. Purification often employs column chromatography or recrystallization .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by identifying aromatic protons (δ 7.2–8.1 ppm) and fluorine coupling patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Mass spectrometry (ESI-TOF) validates molecular weight ([M+H]+ expected ~334.3 g/mol). Elemental analysis further corroborates stoichiometry .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., ambiguous NOE signals) in structural elucidation be resolved?
- Methodological Answer : X-ray crystallography is the gold standard for resolving structural ambiguities. For this compound derivatives, single-crystal diffraction data refined via SHELXL (a module of the SHELX suite) provides precise bond lengths and angles. Computational tools like density functional theory (DFT) can model NMR chemical shifts to cross-validate experimental data. For example, discrepancies in NOE correlations may arise from dynamic molecular behavior, necessitating variable-temperature NMR studies .
Q. What computational approaches predict the reactivity and electronic properties of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., fluorine position) with properties like solubility or binding affinity. Molecular docking studies (AutoDock Vina) predict interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) optimization .
Q. How do crystallographic data inform polymorph screening for this compound?
- Methodological Answer : Polymorph identification requires systematic screening via solvent-mediated crystallization (e.g., using ethanol/water mixtures). Single-crystal X-ray diffraction (SCXRD) reveals lattice parameters and packing motifs. Differential Scanning Calorimetry (DSC) detects thermal transitions (melting points, enantiotropy). SHELXL refinement identifies hydrogen-bonding networks (e.g., N–H···O interactions), which influence stability and bioavailability .
Q. What strategies address inconsistencies in biological assay results (e.g., PDE4 inhibition vs. cytotoxicity)?
- Methodological Answer : Dose-response curves (IC50 values) and selectivity profiling across related enzymes (e.g., PDE4B vs. PDE4D isoforms) clarify specificity. Orthogonal assays (e.g., fluorescence polarization vs. radiometric) validate activity. Contradictions may arise from off-target effects, necessitating CRISPR/Cas9-mediated gene knockout controls. Metabolite profiling (LC-MS) rules out compound degradation in cell-based assays .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational predictions and experimental solubility data?
- Methodological Answer : Solubility predictions via COSMO-RS may overestimate due to neglecting crystal lattice energy. Experimental determination via shake-flask method (UV-Vis quantification) in buffered solutions (pH 7.4) provides ground-truth data. Adjusting computational models with experimental lattice energy corrections (e.g., using Materials Studio) improves accuracy. Co-solvent systems (DMSO/PBS) can enhance solubility for in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
